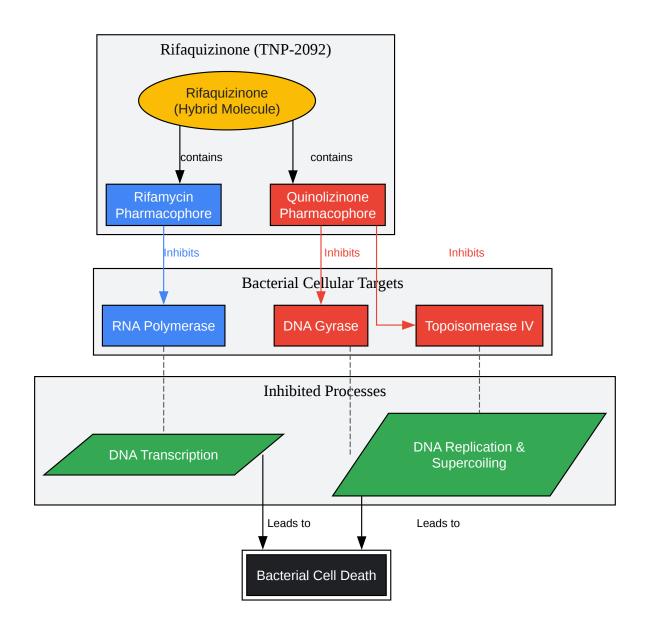


Early research on Rifaquizinone (TNP-2092)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Rifaquizinone	
Cat. No.:	B606515	Get Quote

An In-Depth Technical Guide to the Early Research of **Rifaquizinone** (TNP-2092)


Introduction

Rifaquizinone, also known as TNP-2092 or CBR-2092, is a first-in-class investigational antibiotic designed to address the challenges of persistent bacterial infections and rising antimicrobial resistance.[1][2] It is a novel, dual-acting hybrid molecule that covalently links a rifamycin SV pharmacophore with a 4H-4-oxo-quinolizine pharmacophore.[3][4] This unique structure enables a multi-targeted mechanism of action, aiming to provide potent bactericidal activity, particularly against difficult-to-treat biofilm-associated infections, while minimizing the development of resistance that often limits the utility of its parent compounds.[1][2] Early research has focused on its potential for treating prosthetic joint infections (PJI), acute bacterial skin and skin structure infections (ABSSSI), and various gastrointestinal disorders.[5][6][7]

Mechanism of Action

Rifaquizinone exerts its antibacterial effect by simultaneously inhibiting three essential bacterial enzymes, a strategy designed to reduce the likelihood of resistance emergence.[8] The rifamycin component targets the bacterial DNA-dependent RNA polymerase (RNAP), preventing the transcription of DNA into mRNA and thereby halting protein synthesis.[1][9] The quinolizinone component targets two type II topoisomerases: DNA gyrase and DNA topoisomerase IV.[3][9] These enzymes are crucial for bacterial DNA replication, repair, and segregation. By inhibiting all three targets, **Rifaquizinone** disrupts critical cellular processes, leading to potent bactericidal activity.[8][10]

Click to download full resolution via product page

Caption: Multi-target mechanism of action of **Rifaquizinone** (TNP-2092).

In Vitro Activity

Early research has demonstrated **Rifaquizinone**'s potent in vitro activity against a range of clinically important pathogens, particularly Gram-positive bacteria associated with complex

infections.

Activity Against Staphylococci

TNP-2092 shows excellent activity against both planktonic and biofilm-forming staphylococci, which are common causes of prosthetic joint infections.[4][11] Its efficacy extends to methicillin-resistant Staphylococcus aureus (MRSA).[9]

Table 1: In Vitro Activity of TNP-2092 against PJI-Associated Staphylococci (µg/mL)

Organism	N	MIC50/MIC90	MBC50/MBC90	MBBC50/MBB C90
S. aureus	80	≤0.0075 / 0.015	0.5 / 4	0.5 / 2

Source: Data extracted from a study on 80 PJI-associated isolates.[4][11] MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MBBC: Minimum Biofilm Bactericidal Concentration.

Activity Against Helicobacter pylori

TNP-2092 is highly active against H. pylori, including strains resistant to standard-of-care agents like clarithromycin and levofloxacin.[3][12] This suggests its potential as a new therapy for H. pylori infections, where resistance is a growing concern.[3]

Table 2: In Vitro Resistance Rates against H. pylori (100 Clinical Isolates)

Antibiotic	Resistance Rate (%)	MIC50 (μg/mL)	MIC90 (μg/mL)
TNP-2092	1%	0.008	0.03
Clarithromycin	13%	≤0.015	1
Levofloxacin	18%	0.06	2
Rifampin	1%	0.06	0.25

Source: Data from a study on 100 H. pylori clinical isolates.[3]

Enzymatic Inhibition

The primary cellular target of **Rifaquizinone** appears to be the RNA polymerase.

Table 3: Enzymatic Inhibition Constants

Enzyme	Source	IC50
RNA Polymerase	Wild-type S. aureus	34 nM

Source: MedchemExpress, citing Robertson GT, et al.[13][14]

Resistance Profile

A key advantage of **Rifaquizinone**'s design is its low propensity for resistance development. The dual-action mechanism, targeting three distinct enzymes, means that multiple simultaneous mutations would be required for a bacterium to acquire high-level resistance, a statistically rare event.[5][15] In one study, serial passage of S. aureus for 26 days was required to select for a resistant mutant, which harbored five distinct mutations across rpoB, gyrA, and parC genes.[15] Furthermore, the molecule is not susceptible to expulsion by known fluoroquinolone efflux pumps.[15]

In Vivo Efficacy

Animal models have corroborated the promising in vitro activity of TNP-2092 across several infection types.

Table 4: Summary of In Vivo Efficacy Studies

Infection Model	Animal	Pathogen	Key Findings
C. difficile Infection	Mouse	Clostridium difficile	Superior efficacy compared to metronidazole and vancomycin; no relapse observed. [5][16]
H. pylori Infection	Mouse	H. pylori SS1	Effective dose established at 45 mg/kg; oral administration was more efficacious than subcutaneous.[10]
Periprosthetic Joint Infection (PJI)	Rat	MRSA	Intra-articular injection was safe and effective, eliminating bacteria, disrupting biofilm, and reducing inflammation.[17]

| Infective Endocarditis (IE) | Rabbit | MRSA | Demonstrated in vivo efficacy in a severe infection model.[1] |

Pharmacokinetics

Pharmacokinetic studies have been conducted in animals and humans, evaluating different routes of administration. When given orally, TNP-2092 exhibits low systemic absorption, with the majority of the compound recovered in the feces, similar to rifaximin.[5][16] This profile is advantageous for treating gastrointestinal infections. For systemic infections like PJI or ABSSSI, intravenous (IV) and intra-articular (IA) routes have been explored.

Table 5: Pharmacokinetic Parameters of TNP-2092

Study Population	Route	Dose	Key PK Parameters
Rats	IA	10 mg/kg	Cmax (plasma): 130-289 ng/mL; Synovial Fluid Conc. (24h): 76,844-371,887 ng/mL.[18]
Dogs	IA	3 mg/kg	Cmax (plasma): 736 ng/mL; Synovial Fluid Conc. (12h): 77,300 ng/mL.[18]
Healthy Chinese Volunteers	IV	200-400 mg (single dose)	Cmax increased linearly with dose; AUC increased slightly more than dose-proportionally. [19]

| Healthy Chinese Volunteers | IV | 300 mg q12h (multiple doses) | Steady state reached after 4 doses with slight drug accumulation.[19] |

These studies show that IA administration achieves very high local concentrations in the synovial fluid while maintaining low systemic exposure, a highly desirable profile for treating PJI.[18]

Early Clinical Development

TNP-2092 has progressed into early-phase clinical trials. A Phase 1 study in healthy volunteers established its safety and tolerability.[19] A Phase 2 multicenter, randomized, double-blind trial was conducted in the United States to evaluate its safety and efficacy for ABSSSI compared to vancomycin.

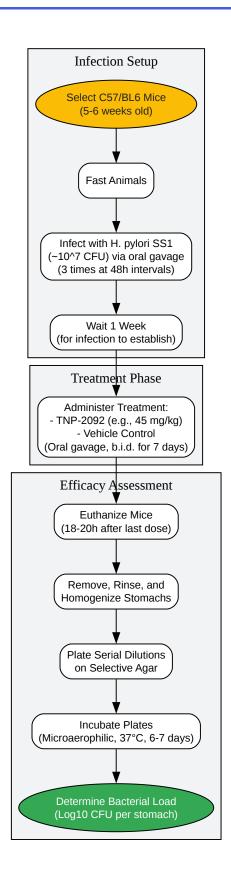
Table 6: Top-Line Results from Phase 2 ABSSSI Clinical Trial (NCT03964493)

Endpoint	Population	TNP-2092 (n=78)	Vancomycin (n=39)
Early Clinical Response (48-72h)	Intent-to-Treat (ITT)	76.3%	67.5%
Post-Treatment Success Rate	Clinically Evaluable (CE)	96.4%	92.6%
Incidence of Adverse Events	Safety Population	46.2%	48.7%

Source: Data from TenNor Therapeutics press release and trial abstracts.[6][7][20]

The results showed that TNP-2092 was safe, well-tolerated, and demonstrated a higher clinical response rate at the early assessment point compared to vancomycin.[21] The drug has received Qualified Infectious Disease Product (QIDP) and Fast Track designations from the FDA for the treatment of PJI.[7]

Experimental Protocols In Vitro Susceptibility Testing for H. pylori


- Method: Agar dilution method as per Clinical and Laboratory Standards Institute (CLSI) guidelines.[10]
- Media: Mueller-Hinton agar supplemented with 5% sheep blood.[10]
- Inoculum:H. pylori clinical isolates are cultured and suspended in saline to a turbidity equivalent to a 2.0 McFarland standard.
- Plates: Serial twofold dilutions of TNP-2092 and comparator agents are prepared and incorporated into the agar.
- Incubation: Inoculated plates are incubated at 37°C under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) for 72 hours.[10]
- Endpoint (MIC): The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

In Vivo Mouse H. pylori Infection Model

This protocol outlines the workflow for establishing and treating an H. pylori infection in mice to evaluate drug efficacy.

Click to download full resolution via product page

Caption: Experimental workflow for the murine H. pylori infection model.

Phase 2 ABSSSI Clinical Trial Design

- Study Design: A multicenter, randomized, double-blind, positive-controlled study.[20][21]
- Population: 120 adult patients with ABSSSI suspected or confirmed to be caused by Grampositive pathogens, with a minimum lesion size of 75 cm².[6][22]
- Randomization: Patients randomized in a 2:1 ratio to receive either TNP-2092 or vancomycin.[20]
- Treatment Arms:
 - Experimental Arm: TNP-2092 (300 mg) administered via intravenous (IV) infusion every 12 hours.[20]
 - Control Arm: Vancomycin (1 g) administered via IV infusion every 12 hours.
- Duration: Treatment duration of 7 to 14 days. An option to switch to oral antibiotics was permitted if criteria were met.[20]
- Primary Endpoint: Safety and tolerability of TNP-2092.[20]
- Secondary Endpoint: Clinical response at the early assessment (EA) visit (48-72 hours after treatment initiation).[20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In-vitro characterisation of a novel antimicrobial agent, TNP-2092, against Helicobacter pylori clinical isolates | Swiss Medical Weekly [smw.ch]

Foundational & Exploratory

- 4. search.tcsedsystem.edu [search.tcsedsystem.edu]
- 5. Evaluation of a Dual-Acting Antibacterial Agent, TNP-2092, on Gut Microbiota and Potential Application in the Treatment of Gastrointestinal and Liver Disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TenNor Therapeutics Reported Phase II Top-Line Results for TNP-2092 BioSpace [biospace.com]
- 7. | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. contagionlive.com [contagionlive.com]
- 10. unthsc.edu [unthsc.edu]
- 11. In vitro activity of TNP-2092 against periprosthetic joint infection-associated staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In-vitro characterisation of a novel antimicrobial agent, TNP-2092, against Helicobacter pylori clinical isolates PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Rifaquizinone Immunomart [immunomart.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The Efficacy and Safety of an Intra-articular Dual-Acting Antibacterial Agent (TNP-2092) for Implant Infection—Associated Methicillin-Resistant Staphylococcus aureus (Journal Article) | OSTI.GOV [osti.gov]
- 18. P-1089. Pharmacokinetics of Rifaquizinone in Rats and Dogs Following Intra-Articular Administration PMC [pmc.ncbi.nlm.nih.gov]
- 19. P-1064. Safety, Tolerability, and Pharmacokinetics of Rifaquizone for Injection in Healthy Participants in China: A Single-center, Double-blind, Randomized, Placebo-controlled, Phase 1 Bridge Study PMC [pmc.ncbi.nlm.nih.gov]
- 20. P-1090. Rifaquizinone for the Treatment of Acute Bacterial Skin and Skin Structure Infections: A Multicenter, Double-Blind, Randomized, Active-Controlled, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. TNP-2092 to Treat Acute Bacterial Skin and Skin Structure Infection | Clinical Research Trial Listing [centerwatch.com]

• To cite this document: BenchChem. [Early research on Rifaquizinone (TNP-2092)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606515#early-research-on-rifaquizinone-tnp-2092]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com